molecular formula C6H9N3O2S B1600027 2-Hydrazinylbenzenesulfonamide CAS No. 90824-33-2

2-Hydrazinylbenzenesulfonamide

Cat. No.: B1600027
CAS No.: 90824-33-2
M. Wt: 187.22 g/mol
InChI Key: CTEZEDIMFASQNI-UHFFFAOYSA-N
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Description

2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It is a sulfonamide derivative that contains a hydrazine functional group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

2-Hydrazinylbenzenesulfonamide primarily targets carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that play a crucial role in various biological processes, including respiration and transport of CO2 and bicarbonate between metabolizing tissues and lungs, pH and CO2 homeostasis, electrolyte secretion in various tissues/organs, biosynthetic reactions, such as the gluconeogenesis, lipogenesis, and ureagenesis .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton . By inhibiting these enzymes, this compound disrupts this equilibrium, which can have various downstream effects depending on the specific physiological context.

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. For instance, it can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial in maintaining pH balance and facilitating CO2 transport in the body . This disruption can lead to a variety of downstream effects, including alterations in respiration and various metabolic processes.

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted would all play a role in determining the drug’s overall effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily stem from its inhibition of carbonic anhydrases. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in the body, potentially affecting a variety of cellular processes. For instance, it could impact cellular respiration, a process that relies on the careful balance of these molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH and the presence of other molecules can impact how well the compound can interact with its target, the carbonic anhydrases. Additionally, the compound’s stability could be affected by factors such as temperature and light .

Biochemical Analysis

Biochemical Properties

2-Hydrazinylbenzenesulfonamide plays a pivotal role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The compound has been shown to inhibit cytosolic carbonic anhydrase I and II isoenzymes with high potency . This inhibition is crucial for regulating pH in various tissues and organs, making this compound a potential therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance within cells. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism . For instance, in cancer cells, the inhibition of carbonic anhydrase IX by this compound can disrupt the acidic microenvironment that tumors often create, potentially hindering tumor growth and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of carbonic anhydrase enzymes. This binding involves coordination with the zinc ion present in the enzyme’s active site, leading to enzyme inhibition . The compound’s structure allows it to fit snugly into the enzyme’s active site, blocking the access of substrates and thus preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II reactions. In phase I, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . In phase II, it may undergo conjugation reactions, such as glucuronidation or sulfation, to increase its solubility and facilitate excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where carbonic anhydrase enzymes are highly expressed .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with carbonic anhydrase enzymes. These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and plasma membrane . The compound’s ability to inhibit these enzymes in different subcellular locations can affect its activity and function, potentially leading to targeted therapeutic effects in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylbenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted hydrazinylbenzenesulfonamides .

Scientific Research Applications

2-Hydrazinylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase isozymes.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylbenzenesulfonamide: Similar in structure but with different substituents on the benzene ring.

    N-Arylpyrazole Derivatives: These compounds also contain sulfonamide moieties and have been studied for their cytotoxic properties.

Uniqueness

2-Hydrazinylbenzenesulfonamide is unique due to its specific hydrazine functional group, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit carbonic anhydrase isozymes also sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

2-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEZEDIMFASQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458683
Record name 2-hydrazinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90824-33-2
Record name 2-hydrazinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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